molecular formula C14H12N2S B2949202 5-(1,3-Benzothiazol-2-yl)-2-methylaniline CAS No. 313402-37-8

5-(1,3-Benzothiazol-2-yl)-2-methylaniline

Cat. No.: B2949202
CAS No.: 313402-37-8
M. Wt: 240.32
InChI Key: RLYKSASURFRWIY-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-2-methylaniline is a heterocyclic aromatic compound that features a benzothiazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminothiophenol with 2-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the cyclization of 2-aminothiophenol with 2-methylbenzoic acid using a dehydrating agent like polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Mechanism of Action

The mechanism by which 5-(1,3-Benzothiazol-2-yl)-2-methylaniline exerts its effects involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares the benzothiazole core but lacks the aniline moiety.

    2-Methylbenzothiazole: Similar structure but without the amino group.

Uniqueness

5-(1,3-Benzothiazol-2-yl)-2-methylaniline is unique due to the presence of both the benzothiazole and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYKSASURFRWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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